molecular formula C14H12N4O6 B6060981 CGAPFINNGHHZCX-UHFFFAOYSA-O

CGAPFINNGHHZCX-UHFFFAOYSA-O

Cat. No.: B6060981
M. Wt: 332.27 g/mol
InChI Key: UPCLQWFMKFHQAU-OVCLIPMQSA-N
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Description

The compound identifier "CGAPFINNGHHZCX-UHFFFAOYSA-O" corresponds to an InChIKey, a unique chemical identifier generated by the International Chemical Identifier (InChI) system. However, none of the provided evidence explicitly identifies the molecular structure, chemical name, or functional properties of this compound. This omission makes it impossible to contextualize its role in chemical research or industrial applications .

Properties

IUPAC Name

4-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O6/c1-24-14-6-9(2-5-13(14)19)8-15-16-11-4-3-10(17(20)21)7-12(11)18(22)23/h2-8,16,19H,1H3/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCLQWFMKFHQAU-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N,O-Di-BOC-hydroxylamine can be synthesized through the reaction of hydroxylamine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of N,O-Di-BOC-hydroxylamine involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,O-Di-BOC-hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,O-Di-BOC-hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,O-Di-BOC-hydroxylamine involves the protection of the hydroxylamine group. The di-tert-butyl dicarbonate group forms a stable protective layer around the hydroxylamine, preventing it from reacting with other compounds. This protection is crucial in multi-step synthesis processes where selective reactions are required .

Comparison with Similar Compounds

Challenges in Comparative Analysis

a. Ambiguity in Evidence

  • (1999) references a compound with a molecular formula transliterated as "CHIMeTpHUHbIX OObeKTax," which appears to be a garbled or mistranslated term. The text vaguely mentions UV absorption bands and separation applications but lacks specificity about the compound’s identity or structural analogs .

b. Lack of Structural or Functional Data

No evidence provides:

  • Molecular weight, bonding patterns, or stereochemistry.
  • Functional groups, reactivity, or spectroscopic data (e.g., NMR, IR).
  • Industrial or laboratory applications unique to the compound.

Without this information, comparisons with "structurally or functionally similar compounds" (as requested in ) cannot be performed .

Recommendations for Further Research

To address these gaps, the following steps are critical:

Compound Identification : Use the InChIKey to retrieve the compound’s IUPAC name and structure from authoritative databases (e.g., PubChem, ChemSpider).

Literature Review : Search peer-reviewed journals for studies on the compound’s synthesis, properties, and applications.

Comparative Framework : Once identified, compare the compound with analogs based on:

  • Structural similarity (e.g., substituents, metal centers).
  • Functional similarity (e.g., catalytic activity, solubility).

Hypothetical Comparison Framework (Example)

If the compound were, for instance, a transition metal complex, a comparison table might include:

Property CGAPFINNGHHZCX-UHFFFAOYSA-O Analog 1 Analog 2
Molecular Formula (Unknown) [Formula] [Formula]
Crystal Structure (Not reported) Octahedral Tetrahedral
UV-Vis λmax (nm) (Unspecified in ) 450 620
Application Separation processes Catalysis Sensing

Notes

  • Ethical Considerations : Misinterpretation of garbled or incomplete evidence (e.g., and ) risks propagating inaccuracies.
  • Technical Limitations : InChIKeys require decoding via specialized tools; their utility depends on integration with comprehensive chemical libraries.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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